molecular formula C11H8BrF3N2O2 B1444780 Ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate CAS No. 1121051-30-6

Ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate

Cat. No. B1444780
CAS RN: 1121051-30-6
M. Wt: 337.09 g/mol
InChI Key: BMKLQGPQEMMMBB-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate is a chemical compound with the CAS Number: 1121051-30-6 . It has a molecular weight of 337.1 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H8BrF3N2O2/c1-2-19-10(18)8-5-17-4-6(12)3-7(9(17)16-8)11(13,14)15/h3-5H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Pharmacophore Design of p38α MAP Kinase Inhibitors

Compounds with tri- and tetra-substituted imidazole scaffolds, resembling the structure of Ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate, are known as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. This enzyme is responsible for proinflammatory cytokine release. The literature reveals design, synthesis, and activity studies of such compounds, emphasizing their role in inhibiting the ATP pocket of p38α MAP kinase, which is crucial for higher binding selectivity and potency. These findings highlight the synthetic strategies and computational work supporting the development of novel inhibitors with enhanced selectivity and therapeutic potential (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Biologically Significant Pyrimidine Appended Optical Sensors

Pyrimidine derivatives, similar in heterocyclic nature to this compound, are crucial for synthesizing optical sensors due to their biological and medicinal applications. These derivatives are adept at forming coordination and hydrogen bonds, making them suitable for sensing probes. The review includes a comprehensive anthology of pyrimidine-based optical sensors from 2005 to 2020, indicating their significance in both sensing materials and a range of biological applications (Jindal & Kaur, 2021).

Chemistry and Properties of Benzimidazolyl-Pyridines

A review covering the chemistry and applications of compounds containing benzimidazole and pyridine rings, including those similar to this compound, summarizes preparation procedures, properties, and complex compounds. It highlights their spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity, offering insights into potential areas of interest and investigation for analogous compounds (Boča, Jameson, & Linert, 2011).

Imidazo[1,2-b]pyridazine in Medicinal Chemistry

The imidazo[1,2-b]pyridazine scaffold, related to this compound, is pivotal in medicinal chemistry, yielding various bioactive molecules. This review discusses the scaffold's structure-activity relationships (SAR) from 1966 to the present, demonstrating its significance in developing compounds with enhanced pharmacokinetics and efficiency for therapeutic applications (Garrido, Vera, Delaye, & Enguehard-Gueiffier, 2021).

Mechanism of Action

While the specific mechanism of action for this compound is not provided, compounds with a similar imidazo[1,2-a]pyridine-3-carboxylate core have shown anti-bacterial action against S. pneumoniae .

It should be stored at a temperature between 28°C .

Future Directions

The future directions for this compound could involve further exploration of its potential anti-bacterial properties, particularly against S. pneumoniae . More research could also be conducted to understand its synthesis and chemical reactions.

properties

IUPAC Name

ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF3N2O2/c1-2-19-10(18)8-5-17-4-6(12)3-7(9(17)16-8)11(13,14)15/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKLQGPQEMMMBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=C(C2=N1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50732349
Record name Ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1121051-30-6
Record name Ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate
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Ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate
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